四异丙氧基碲(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

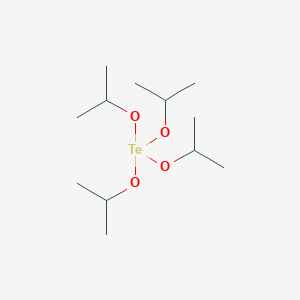

Tetraisopropoxytellurium(IV), or Te(O-i-Pr)4, is an organotellurium compound that has been widely studied due to its potential applications in a variety of scientific fields. It is a colorless, odorless, and thermally stable compound that is soluble in polar organic solvents such as ethanol and dimethylformamide. The compound’s unique properties make it an attractive candidate for use in a variety of laboratory experiments and industrial processes.

科学研究应用

薄膜沉积

四异丙氧基碲(IV) 用于薄膜沉积,薄膜在各种技术应用中至关重要,例如太阳能电池、传感器和半导体。 该化合物作为一种前驱体材料,通过溶胶-凝胶法分解形成二氧化碲 (TeO2) 薄膜 .

光学数据存储

形成碲酸盐薄膜的能力使四异丙氧基碲(IV) 成为光学数据存储设备的候选材料。 这些设备需要具有特定光学性质的材料,这些材料可以被操纵以有效地存储数据 .

非线性光学开关

由四异丙氧基碲(IV) 制备的碲酸盐薄膜在非线性光学开关方面具有潜在应用,非线性光学开关是现代电信系统中的关键组件 .

制药行业

作为一种有机金属化合物,四异丙氧基碲(IV) 可用作药物合成中的试剂或催化剂,有助于开发新药和治疗方法 .

LED 制造

该化合物的性质在 LED 制造中很有益,它可用于创建半导体层或作为 LED 结构本身的一部分 .

工业化学

作用机制

Tetraisopropoxytellurium(IV) is a highly reactive compound that can be used to catalyze a variety of organic reactions. It is believed to act by forming a complex with the reactants, which then undergoes a redox reaction to form the desired product.

Biochemical and Physiological Effects

Due to its relatively low toxicity, Tetraisopropoxytellurium(IV) has not been found to have any adverse effects on the human body. In addition, it has been found to be non-mutagenic and non-carcinogenic.

实验室实验的优点和局限性

Tetraisopropoxytellurium(IV) has several advantages for use in laboratory experiments. It is thermally stable, non-toxic, and highly reactive, making it an ideal catalyst for a variety of organic reactions. However, the compound is not soluble in water, making it unsuitable for use in aqueous solutions.

未来方向

The potential applications of Tetraisopropoxytellurium(IV) are far-reaching and still being explored. Some potential future directions include its use in the development of more efficient catalysts for organic reactions, in the synthesis of novel polymers, and in the development of advanced organic electronics and photovoltaics. In addition, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects.

合成方法

Tetraisopropoxytellurium(IV) is synthesized using a two-step process. In the first step, an aqueous solution of tellurium dioxide is reacted with a solution of isopropyl alcohol in the presence of a base catalyst. This reaction results in the formation of an organotellurium compound, which is then purified and isolated. In the second step, the organotellurium compound is reacted with a solution of isopropyl alcohol and a catalyst to form Te(O-i-Pr)4.

属性

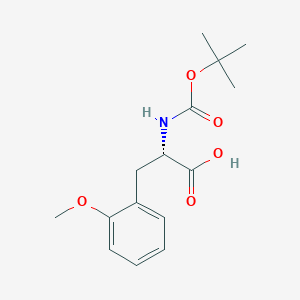

IUPAC Name |

2-[tri(propan-2-yloxy)-λ4-tellanyl]oxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBAYXHEGHMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)